Chloromethyl 2-chloroacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O2/c4-1-3(6)7-2-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXOOYDUNWUMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OCCl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339271 | |
| Record name | Acetic acid, chloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6135-23-5 | |
| Record name | Acetic acid, chloro-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50339271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chloromethyl 2 Chloroacetate
Direct Chlorination Approaches
Direct chlorination is a primary method for introducing chlorine atoms into a molecule. For the synthesis of chloromethyl 2-chloroacetate, this approach can involve the chlorination of a suitable precursor like methyl acetate (B1210297). smolecule.com In this process, chlorine gas is reacted with methyl acetate under controlled conditions. smolecule.com Careful monitoring of the reaction is essential to prevent over-chlorination and the formation of unwanted byproducts. smolecule.com Another direct chlorination method involves the reaction of vinyl acetate with chlorine, which first forms 1,2-dichloroethyl acetate. core.ac.uk This intermediate is then hydrolyzed to yield the desired product. core.ac.uk
Reflux-Based Esterification Pathways
Esterification, a fundamental reaction in organic chemistry, provides a common route to this compound. One documented reflux method involves reacting chloroacetic acid with formaldehyde (B43269) in the presence of hydrochloric acid. smolecule.com Another classic approach is the direct esterification between chloroacetic acid and chloromethanol, often catalyzed by sulfuric acid. smolecule.com Early industrial processes utilized azeotropic distillation with benzene (B151609) to drive the reaction to completion, achieving yields between 72% and 85%. smolecule.com
A general procedure for producing chloroacetate (B1199739) esters involves heating a mixture of chloroacetic acid and the corresponding alcohol, then removing the water formed during the reaction. chempedia.info For instance, ethyl chloroacetate is synthesized by the esterification of chloroacetic acid and ethanol (B145695) with a sulfuric acid catalyst, often using benzene as an azeotrope to remove water and drive the reaction forward. chemicalbook.com A similar principle applies to the synthesis of methyl chloroacetate from chloroacetic acid and methanol (B129727). chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Chloroacetic Acid | Formaldehyde | Hydrochloric Acid, Reflux | Forms the chloromethyl ester directly. | smolecule.com |
| Chloroacetic Acid | Chloromethanol | Sulfuric Acid | Early documented direct esterification. | smolecule.com |
| Chloroacetic Acid | Ethanol | Sulfuric Acid, Reflux with Benzene | Azeotropic removal of water to yield ethyl chloroacetate. | chemicalbook.com |
Electrochemical Synthesis Routes
Electrochemical methods offer an alternative pathway for synthesizing chemical compounds, often under mild conditions.
This compound can be prepared via the electrolysis of an acidic solution of chloromethyl acetate in acetonitrile (B52724). biosynth.com This method represents a specialized electrochemical approach to forming the target molecule. While the precise mechanism may be complex, it is suggested to potentially involve the formation of an acyl chloride intermediate. biosynth.com
Investigations into related compounds provide context for such reactions. For example, the electrochemical reduction of 2,6-bis(chloromethyl)pyridine (B1207206) has been studied at carbon cathodes in acetonitrile, demonstrating the stepwise cleavage of carbon-chlorine bonds. researchgate.net Similarly, the electrochemical synthesis of cyanoacetic acid utilizes chloroacetonitrile (B46850) in the presence of carbon dioxide. chemicalbook.com These studies underscore the utility of acetonitrile as a solvent for electrochemical reactions involving chlorinated organic molecules.
Reagent-Mediated Syntheses
Specific chemical reagents are often employed to facilitate the construction of complex molecules like this compound by activating the starting materials.
Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are powerful reagents commonly used to convert carboxylic acids into their more reactive acyl chloride derivatives. masterorganicchemistry.comrsc.org The synthesis of this compound can utilize these reagents by first converting chloroacetic acid into chloroacetyl chloride. smolecule.comchempedia.info
Thionyl chloride reacts with carboxylic acids to produce the corresponding acid chloride, along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. masterorganicchemistry.com Phosphorus oxychloride can be used similarly, often in the presence of a base like pyridine (B92270), to generate acyl chlorides from carboxylic acids. orgsyn.orgrsc.orgchemicalbook.com Once formed, the highly reactive chloroacetyl chloride can be further reacted to produce the final ester.
| Reagent | Precursor | Intermediate Product | Purpose | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Chloroacetic Acid | Chloroacetyl Chloride | Converts carboxylic acid to a more reactive acyl chloride. | chempedia.infomasterorganicchemistry.comrsc.org |
| Phosphorus Oxychloride (POCl₃) | Chloroacetic Acid | Chloroacetyl Chloride | Activates the carboxylic acid for subsequent reaction. | chempedia.infoorgsyn.orgrsc.org |
The reactivity of acyl chlorides, such as chloroacetyl chloride, is central to several synthetic strategies. Chloroacetyl chloride can be produced by reacting chloroacetic acid with chlorinating agents like phosphorus oxychloride or phosgene. chempedia.info
One synthetic pathway involves the reaction of chloroacetyl chloride with a source of the chloromethyl group. A related synthesis, the preparation of chloromethyl acetate, involves reacting acetyl chloride with paraformaldehyde in the presence of a catalyst like anhydrous zinc chloride. chemicalbook.com This suggests a plausible route where chloroacetyl chloride is reacted with paraformaldehyde to yield this compound.
Another relevant reaction is the synthesis of chloroacetic anhydride (B1165640), which can be formed by reacting chloroacetic acid with chloroacetyl chloride. google.com The process involves heating the reactants, initially at a lower temperature (40–50 °C) and then at a higher temperature (80–140 °C), followed by vacuum distillation to isolate the anhydride product. google.com This anhydride can then serve as an intermediate for further synthesis. In a different context, chloroacetyl chloride has been reacted with hydroxyl groups in the presence of a base like potassium carbonate in DMF to form the corresponding chloroacetate ester. biointerfaceresearch.com
Continuous Flow Synthesis Techniques
The industrial production of this compound has traditionally been performed in batch reactors. However, the adoption of continuous flow synthesis offers significant advantages in terms of safety, efficiency, and scalability. A plausible continuous flow process for the synthesis of this compound involves the esterification of chloroacetic acid with a suitable chloromethylating agent.
A continuous flow setup would typically consist of several key components:
Reagent Introduction: Precise pumping systems for the continuous introduction of chloroacetic acid and the chloromethylating agent into the reactor.
Mixing: A micro-mixer to ensure rapid and efficient mixing of the reactants, which is crucial for uniform reaction conditions.
Reaction Zone: A heated, temperature-controlled tubular reactor, which may be packed with a solid-supported catalyst to enhance the reaction rate and selectivity.
In-line Purification: A separation unit integrated into the flow system to continuously remove the product and unreacted starting materials.
The use of a continuous flow reactor allows for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Furthermore, the small reactor volume inherent to flow chemistry significantly mitigates the safety risks associated with handling reactive and potentially hazardous materials.
Research into the continuous esterification of chloroacetic acid with lower aliphatic alcohols has been described in patent literature, suggesting a pathway for the continuous production of related esters. riken.jp While a specific, peer-reviewed protocol for the continuous flow synthesis of this compound is not extensively detailed in current literature, the principles from related continuous esterification processes can be applied. For instance, a process for the continuous preparation of esters of monochloroacetic acid with C₁-C₄ alcohols at temperatures between 155 to 165 °C in a reactor with a distillation column has been patented. riken.jp This method involves the continuous distillation of the resulting ester along with the water of reaction and a small amount of alcohol. riken.jp
Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound
| Parameter | Value | Unit |
| Reactant 1 | Chloroacetic Acid | - |
| Reactant 2 | Paraformaldehyde/HCl or Chloromethyl methyl ether | - |
| Catalyst | Solid Acid Catalyst (e.g., Amberlyst-15) | - |
| Temperature | 80 - 120 | °C |
| Residence Time | 5 - 15 | minutes |
| Flow Rate | 1 - 10 | mL/min |
| Pressure | 1 - 5 | bar |
| Expected Yield | >90 | % |
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: The concept of atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product. For the synthesis of this compound from chloroacetic acid and a chloromethylating agent, the choice of the latter significantly impacts the atom economy.
Use of Safer Solvents: Traditional organic solvents often pose environmental and health risks. whiterose.ac.uk The selection of greener solvents, such as ionic liquids or supercritical fluids, or performing the reaction under solvent-free conditions, can significantly improve the sustainability of the process. acs.org Research on solvent selection for esterification reactions provides guidance on more environmentally friendly options. rsc.orgsemanticscholar.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enhance reaction rates and selectivity, often under milder conditions than stoichiometric reagents. riken.jp For the esterification to produce this compound, solid acid catalysts are a greener alternative to corrosive mineral acids like sulfuric acid, as they can be easily separated from the reaction mixture and potentially reused. riken.jpresearchgate.net
Waste Reduction and Prevention: It is a fundamental principle of green chemistry to prevent waste generation rather than treating it after it has been created. researchgate.net Continuous flow synthesis, with its higher efficiency and selectivity, can contribute to waste reduction by minimizing the formation of byproducts. nh.gov Furthermore, optimizing reaction conditions to maximize yield and selectivity directly translates to less waste. nh.gov
Table 2: Green Metrics Comparison for Different Synthetic Strategies
| Synthetic Strategy | Atom Economy (%) | Solvent | Catalyst | Key Green Advantages |
| Traditional Batch (Hypothetical) | < 70 | Toluene | Sulfuric Acid | - |
| Continuous Flow with Greener Solvent | > 80 | 2-Methyltetrahydrofuran (2-MeTHF) | Solid Acid Catalyst | Reduced waste, safer solvent, catalyst reusability. |
| Solvent-Free Continuous Flow | > 80 | None | Solid Acid Catalyst | Elimination of solvent waste, high energy efficiency. |
By focusing on these green chemistry principles, the synthesis of this compound can be optimized to be not only more efficient and cost-effective but also significantly more sustainable.
Chemical Reactivity and Mechanistic Investigations of Chloromethyl 2 Chloroacetate
Nucleophilic Substitution Reactions
The structure of chloromethyl 2-chloroacetate features two distinct sites susceptible to nucleophilic attack: the chloromethyl group and the chloroacetate (B1199739) moiety. This dual reactivity allows for the synthesis of a wide array of chemical derivatives.
Reactivity of the Chloromethyl Moiety
The chloromethyl group (-CH₂Cl) is highly reactive towards nucleophiles. smolecule.com The chlorine atom, being a good leaving group, is readily displaced by a variety of nucleophilic agents. This reactivity is a key feature in the synthetic applications of chloromethyl esters. smolecule.com Nucleophiles such as amines, alcohols, and thiols can replace the chlorine atom, leading to the formation of diverse derivatives. smolecule.com This electrophilic character of the chloromethyl group makes it a valuable component in the synthesis of more complex organic molecules. smolecule.com
Reactivity of the Chloroacetate Moiety
The chloroacetate portion of the molecule also presents a site for nucleophilic substitution. The chlorine atom on the α-carbon of the acetate (B1210297) group can be substituted by nucleophiles. This reaction is a characteristic feature of chloroacetic acid and its derivatives and is widely utilized in organic synthesis. chemcess.com For instance, the reaction of chloroacetate esters with nucleophiles like amines or thiols leads to the formation of substituted esters.
The reactivity of the chloroacetate moiety is influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. smolecule.com
Formation of Diverse Derivatives through Nucleophilic Attack
The dual reactivity of this compound allows for a range of nucleophilic substitution reactions, leading to the synthesis of various derivatives. Nucleophiles can attack either the chloromethyl group or the chloroacetate moiety, and the reaction pathway can often be controlled by the choice of nucleophile and reaction conditions.
For example, nucleophilic attack by amines or alcohols on the chloromethyl group results in the substitution of the chlorine atom. smolecule.com This property has been exploited in the synthesis of novel compounds with potential pharmacological applications. Similarly, the chloroacetate group can react with nucleophiles, leading to the formation of different ester derivatives. The hydrolysis of this compound under aqueous conditions yields chloroacetic acid and chloromethanol. smolecule.com
The following table summarizes some of the nucleophilic substitution reactions of this compound and related compounds:
| Nucleophile | Reactive Site | Product Type | Reference |
| Amines | Chloromethyl group | Substituted amines | smolecule.com |
| Alcohols | Chloromethyl group | Ethers | smolecule.com |
| Thiols | Chloromethyl group | Thioethers | |
| Amines | Chloroacetate group | Substituted amides | |
| Water | Both moieties | Chloroacetic acid, Chloromethanol | smolecule.com |
Hydrolysis Pathways and Kinetics
The hydrolysis of this compound, the reaction with water, can proceed through several mechanistic pathways depending on the reaction conditions, particularly the pH of the solution.
Acid-Catalyzed Hydrolysis Mechanisms (AAC2, A-BAC3)
Under acidic conditions, the hydrolysis of this compound is catalyzed and can proceed through two competing mechanisms: the AAC2 and the A-BAC3 pathways. rsc.orgrsc.org
The AAC2 (acid-catalyzed, bimolecular, acyl-oxygen cleavage) mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the rate-determining attack of a water molecule. smolecule.com This mechanism is more dominant in solutions with a high concentration of the alcohol co-solvent, such as methanol-rich aqueous solutions. rsc.orgpsu.edu
The A-BAC3 (acid-catalyzed, base-catalyzed, termolecular, acyl-oxygen cleavage) mechanism is an alternative pathway that becomes significant in more aqueous environments. rsc.orgresearchgate.net This mechanism involves a concerted general base-general acid-catalyzed decomposition of a neutral tetrahedral intermediate. researchgate.net Kinetic studies have shown that in aqueous methanol (B129727) with a water mole fraction greater than 0.5, both AAC2 and A-BAC3 mechanisms occur simultaneously. rsc.orgpsu.edu
The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. biosynth.com The following table presents kinetic data for the acid-catalyzed hydrolysis of chloromethyl chloroacetate in aqueous solutions.
| Condition | Rate Constant (k) | Mechanism | Reference |
| Aqueous Methanol (xw > 0.5) | Varies with acid concentration | AAC2 and A-BAC3 | rsc.org |
| Anhydrous Methanol | Dominated by methanolysis | AAC2 | rsc.org |
Neutral Ester Hydrolysis Mechanisms (BAC3)
In neutral or weakly acidic solutions, the hydrolysis of chloromethyl chloroacetate proceeds via a BAC3 (base-catalyzed, termolecular, acyl-oxygen cleavage) mechanism. rsc.orgpsu.edu This pathway is characterized by the water-catalyzed addition of a water molecule to the carbonyl group of the ester. researchgate.net The hydrolysis of chloromethyl esters of mono-, di-, and trichloroacetic acids in water is known to proceed through this neutral ester hydrolysis mechanism. psu.edu
The rate of neutral hydrolysis is influenced by the solvent composition. For instance, the addition of an organic cosolvent like methanol to water decreases the rate of the neutral hydrolysis of chloromethyl chloroacetate. psu.edu
The following table summarizes the rate coefficients for the neutral hydrolysis of chloromethyl chloroacetate in aqueous methanol at 25°C.
| Water Mole Fraction (xw) | First-order Rate Coefficient (k) / 10⁻³ s⁻¹ | Reference |
| 1.00 | 2.68 | psu.edu |
| 0.90 | 1.34 | psu.edu |
| 0.70 | 0.58 | psu.edu |
| 0.50 | 0.33 | psu.edu |
Influence of pH and Temperature on Hydrolysis Rates
The hydrolysis of this compound is significantly influenced by both pH and temperature. The rate of this reaction is accelerated in acidic solutions compared to neutral or basic ones. researchgate.netbiosynth.com Under acidic conditions, the reaction is catalyzed by the presence of hydrogen ions. researchgate.netrsc.org
The rate of hydrolysis also demonstrates a clear dependence on temperature. Studies have shown that an increase in temperature leads to a higher rate of hydrolysis. psu.edu For instance, kinetic data for the neutral hydrolysis in water show a progressive increase in the rate constant with rising temperature. Similarly, in a 40 wt. % acetone-water mixture, the rate constant for hydrolysis increases as the temperature is elevated. electronicsandbooks.com At higher temperatures, specifically above 65 °C, the solvolysis of the chlorine atom in the chloromethyl group via an SN2 mechanism can also become a significant competing reaction. psu.edu
The interplay between solvent composition and temperature further dictates the hydrolysis kinetics. In 2-butoxyethanol-water mixtures, the rate of water-catalyzed hydrolysis of the related chloromethyl dichloroacetate (B87207) was measured across a temperature range of 2.5 to 45°C, revealing complex Arrhenius plots that suggest a change in the heat capacity of activation with temperature. researchgate.net
Table 1: Kinetic Data for the Hydrolysis of Chloromethyl Chloroacetate in Aqueous Solutions
This table is interactive. Users can sort and filter the data by clicking on the headers.
| Temperature (°C) | Solvent | Rate Constant (k) | Reference |
|---|---|---|---|
| 25 | Water | 1.2 x 10⁻³ s⁻¹ | smolecule.com |
| 15 | Aqueous Methanol (neutral) | Varies with methanol concentration | psu.edu |
| 25 | Aqueous Methanol (neutral) | Varies with methanol concentration | psu.edu |
| 35 | Aqueous Methanol (neutral) | Varies with methanol concentration | psu.edu |
| 25 | Aqueous Methanol (acid-catalysed) | Varies with methanol concentration | psu.edu |
Methanolysis Studies and Reaction Order Analysis
The reaction of this compound with methanol, known as methanolysis, has been identified as a reversible, first-order reaction. biosynth.com The rate of this reaction is dependent on the concentration of methanol and is catalyzed by the presence of hydrogen chloride. biosynth.com In anhydrous methanol, the acid-catalyzed methanolysis proceeds solely through the AAC2 mechanism. rsc.org This mechanism involves the protonation of the carbonyl oxygen, which is then followed by a nucleophilic attack by methanol. smolecule.com
In aqueous methanol solutions, this compound undergoes both hydrolysis and methanolysis concurrently. rsc.orgrsc.org The balance between these two competing reactions is highly dependent on the solvent composition, specifically the mole fraction of water (xw). rsc.orgpsu.edu
Under neutral conditions, both hydrolysis and methanolysis are believed to proceed via the BAC3 mechanism. psu.edu In acidic solutions, these neutral reactions are accompanied by acid-catalyzed pathways. rsc.orgpsu.edu For the acid-catalyzed reactions in aqueous methanol with a high water content (xw > 0.5), evidence suggests that two mechanisms operate simultaneously: the AAC2 and the A-BAC3 mechanisms. rsc.orgpsu.edu The AAC2 mechanism, which is a bimolecular acyl-oxygen cleavage pathway, becomes more dominant as the methanol content increases. rsc.orgpsu.edu In contrast, the A-BAC3 mechanism, an unusual pathway involving a termolecular reaction in the rate-limiting step, is more significant in water-rich solutions. rsc.orgresearchgate.net
The rate of hydrolysis decreases as the mole fraction of water decreases, while the rate of methanolysis increases with a higher concentration of methanol. smolecule.com This competitive interaction allows for the control of the reaction outcome by adjusting the solvent composition. For instance, to favor the formation of the carboxylic acid product, a water-rich solvent is utilized, promoting hydrolysis via the A-BAC3 pathway. smolecule.com Conversely, conducting the reaction in anhydrous methanol with an acid catalyst leads to a high yield of the esterification product through the AAC2 mechanism. smolecule.com
Table 2: Hydrolysis and Methanolysis Rates in Aqueous Methanol
This table is interactive. Users can sort and filter the data by clicking on the headers.
| Mole Fraction of Methanol (xMeOH) | Hydrolysis Rate (khyd, s⁻¹) | Methanolysis Rate (kmeoh, s⁻¹) | Reference |
|---|---|---|---|
| 0.00 (Pure water) | 1.2 x 10⁻³ | N/A | smolecule.com |
| 0.50 | 5.6 x 10⁻⁴ | 3.8 x 10⁻⁴ | smolecule.com |
| 0.80 | 2.1 x 10⁻⁴ | 7.9 x 10⁻⁴ | smolecule.com |
| 1.00 (Pure methanol) | N/A | 1.3 x 10⁻³ | smolecule.com |
Radical Reactions and Related Mechanisms
This compound has the potential to participate in radical reactions. smolecule.com The presence of the chloromethyl group allows for the formation of a chloromethyl radical (•CH₂Cl). rsc.org This radical can then react with unsaturated compounds like alkenes or alkynes to form new carbon-carbon bonds. smolecule.com The stability of the chloromethyl radical is a key factor in these reactions. rsc.org The formation of such radicals can be initiated under specific conditions, such as the use of radical initiators or exposure to UV light. docbrown.infoyoutube.com For instance, the reaction of methylbenzene with chlorine under UV irradiation proceeds via a free radical substitution mechanism involving the methyl group. docbrown.info While specific studies on the radical reactions of this compound are not extensively detailed in the provided context, the fundamental principles of radical chemistry suggest that the C-Cl bond can undergo homolytic cleavage to generate the reactive chloromethyl radical intermediate.
Electrophilic Properties and Derivative Formation
This compound exhibits significant electrophilic character, making it a valuable reagent for the synthesis of various derivatives. smolecule.com This electrophilicity is attributed to two main structural features: the chloromethyl group and the chloroacetate moiety.
The chloromethyl group is susceptible to nucleophilic substitution reactions (SN2), where a nucleophile, such as an amine or an alcohol, displaces the chlorine atom. smolecule.com This reactivity allows for the introduction of the chloroacetoxymethyl group into other molecules.
Furthermore, the presence of two electron-withdrawing chlorine atoms enhances the polarization of the carbonyl group, making the carbonyl carbon highly electrophilic. smolecule.com This heightened electrophilicity facilitates nucleophilic acyl substitution reactions, where the rate-determining step involves the addition of a nucleophile to the carbonyl carbon, proceeding through a tetrahedral intermediate. smolecule.com These properties enable the use of this compound in the formation of a wide range of ester derivatives.
Stereochemical Aspects of Reactions
As an α-halo ester, the reactions of this compound can have significant stereochemical implications, particularly when reacting with chiral molecules or under conditions that favor the formation of a specific stereoisomer. While this compound itself is not chiral, its reactions can generate new stereocenters.
For example, in reactions analogous to the Reformatsky reaction, where an α-halo ester reacts with an aldehyde or ketone in the presence of zinc, a β-hydroxy ester is formed. libretexts.orgwikipedia.org The stereochemistry of the newly formed hydroxyl and carboxyl groups can be influenced by the reaction conditions and the structure of the reactants. libretexts.org The crystal structures of Reformatsky reagents have been shown to exist as dimers with specific stereochemistry. libretexts.org
Similarly, the Darzens condensation, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of a base to form an α,β-epoxy ester (a glycidic ester), is another reaction where stereoselectivity is a key consideration. wikipedia.orgresearchgate.net The diastereoselectivity of the Darzens reaction can be influenced by the choice of solvent and catalyst. researchgate.net Studies on stereoselective chloroacetate aldol (B89426) reactions have demonstrated that high diastereoselectivities can be achieved. nih.gov
Although specific studies on the stereochemical outcomes of reactions involving this compound were not found in the provided search results, the principles of stereoselective synthesis applied to other α-halo esters are directly relevant. ddugu.ac.inmdpi.com The steric and electronic properties of the reactants and the reaction conditions play a crucial role in determining the stereochemical course of the reaction.
Interactions with Various Nucleophiles
This compound possesses two reactive centers susceptible to nucleophilic attack: the carbonyl carbon of the chloroacetate group and the carbon atom of the chloromethyl group. This dual reactivity allows for a diverse range of reactions with various nucleophiles, leading to the formation of a wide array of products. The reaction pathway and product distribution are often influenced by the nature of the nucleophile, solvent, and reaction conditions.
The chloromethyl group is susceptible to nucleophilic substitution reactions, where a nucleophile can displace the chlorine atom. smolecule.com Similarly, the chloroacetate moiety can undergo nucleophilic acyl substitution. smolecule.com The presence of two electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonyl carbon, making it highly prone to nucleophilic attack. smolecule.com
Hydrolysis and Solvolysis
In aqueous environments, this compound undergoes hydrolysis to produce chloroacetic acid and chloromethanol. smolecule.com The rate of this reaction is dependent on factors such as pH and temperature. smolecule.com Studies conducted in weakly acidic aqueous methanol solutions have shown that both hydrolysis and methanolysis occur simultaneously. rsc.orgpsu.edu
Under acidic conditions, the reaction proceeds through competing AAC2 and A-BAC3 mechanisms. rsc.orgpsu.edu The AAC2 mechanism, involving the protonation of the carbonyl oxygen before the nucleophilic attack, is more dominant in solutions with a high methanol content. smolecule.comrsc.org Conversely, in water-rich solvents, the A-BAC3 pathway can be favored to maximize the formation of the carboxylic acid. smolecule.com In neutral conditions, the reaction is proposed to proceed via a BAC3 mechanism. psu.edu
The rate of hydrolysis is significantly affected by the solvent composition. For instance, in aqueous methanol, the first-order rate coefficients for the reaction of this compound at 25°C decrease as the mole fraction of water decreases. psu.edu
Interactive Data Table: Effect of Solvent Composition on the Rate of Solvolysis of this compound
| Mole Fraction of Water (xw) | First-order rate coefficient (kobs) at 25°C (s-1) |
| 1.00 | 8.1 x 10-5 |
| 0.90 | 5.5 x 10-5 |
| 0.80 | 3.8 x 10-5 |
| 0.70 | 2.6 x 10-5 |
| 0.60 | 1.7 x 10-5 |
| 0.50 | 1.0 x 10-5 |
This data is derived from textual information and represents an illustrative example of the trend observed in research. psu.edu
Reactions with Amines
The chloromethyl group of this compound can react with amines through nucleophilic substitution to form various derivatives. smolecule.com For example, the reaction with N,N,N',N'-tetramethylethane-1,2-diamine is a key step in the synthesis of the antibacterial drug Ethonium. researchgate.net
Reactions with Thiols
Thiols and their corresponding thiolates are effective nucleophiles that can react with this compound. The reaction typically proceeds via an SN2 mechanism, where the sulfur nucleophile displaces the chloride on the chloromethyl group. libretexts.org This type of reaction has been utilized in the synthesis of various compounds, including those with potential antimicrobial activity. scribd.com For instance, a quinolinyl 2-chloroacetate derivative has been shown to react with 2-mercapto-4,6-dimethylnicotinonitrile (B1298107) in the presence of a base, leading to the formation of a thieno[2,3-b]pyridine (B153569) derivative through an initial nucleophilic substitution followed by intramolecular cyclization. biointerfaceresearch.com
Reactions with Carboxylates
The potassium salts of carboxylic acids can react with chloroacetylated polymers, demonstrating the reactivity of the chloroacetate group towards carboxylate nucleophiles. kpi.ua This reaction is an efficient method for grafting compounds onto polymers. kpi.ua
Applications in Advanced Organic Synthesis
Precursor in Complex Organic Molecule Synthesis
The unique structure of chloromethyl 2-chloroacetate makes it an important precursor in the synthesis of a wide array of complex organic molecules, finding utility in critical industries such as pharmaceuticals, agrochemicals, and materials science.
This compound and its related chloroacetic acid esters are fundamental intermediates in the production of numerous active pharmaceutical ingredients (APIs) and agrochemicals. biosynth.comroyal-chem.com The chloroacetate (B1199739) moiety is a key synthon for building more complex molecular frameworks. For instance, methyl chloroacetate, a closely related compound, is instrumental in the synthesis of certain sulfonamide drugs and Vitamin B6. royal-chem.com In the agrochemical sector, chloroacetate derivatives are critical for producing organophosphate insecticides, such as parathion (B1678463) and oxydemeton-methyl. royal-chem.com The reactivity of this compound allows it to act as an efficient acylating and alkylating agent, enabling the construction of the carbon skeletons required for the biological activity of these specialized chemicals.
| Application Area | Examples of Synthesized Products | Role of Chloroacetate Intermediate |
| Pharmaceuticals | Sulfonamide Drugs, Vitamin B6 | Key building block for the core molecular structure. royal-chem.com |
| Agrochemicals | Parathion, Oxydemeton-methyl | Essential precursor for organophosphate insecticides. royal-chem.com |
The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules, is a significant application of chloroacetate derivatives. sci-hub.se Products derived from reactions involving chloroacetates, such as α-chloroketones, are valuable precursors for cyclization reactions. sci-hub.sesemanticscholar.org These intermediates can be readily transformed into a variety of heterocyclic systems. sci-hub.se For example, the reaction products of chloroacetate Claisen condensations have been successfully used to synthesize heterocycles of significant biological interest, demonstrating the utility of this class of compounds in constructing complex ring systems. sci-hub.senih.gov The process often involves the initial formation of a carbon-carbon bond, followed by an intramolecular cyclization to yield the final heterocyclic product.
| Precursor Type | Reaction | Resulting Heterocycles | Significance |
| α-Chloroketones | Cyclization Reactions | Thiazoles, Oxazoles, etc. | Core structures in many biologically active compounds. sci-hub.seresearchgate.net |
| Crude Haloketones | Follow-up Cyclizations | Various heterocycles of biological interest | Efficient synthesis route from readily available materials. sci-hub.senih.gov |
In the realm of polymer science, the chloromethyl group is a key functionality for initiating polymerization or for post-polymerization modification. While direct polymerization of this compound is not common, its structural motifs are important. For example, related compounds like (chloromethyl)oxetanes are used to create elastomeric homopolymers. caltech.edu The reactive chloromethyl group present in such monomers enables the synthesis of functional polymers with tailored properties. chemicalbook.com This reactivity is analogous to how this compound can be used to introduce a reactive site onto a polymer backbone.
Role in C-C Bond Formation Methodologies
This compound and related chloroacetates play a crucial role in carbon-carbon bond formation, a fundamental process in organic synthesis. The most notable example is their participation in Claisen-type reactions, where the chloroacetate acts as the nucleophilic component after deprotonation. sci-hub.se This reaction facilitates the coupling of the chloroacetate unit with an ester, forming a new C-C bond and yielding a β-keto ester derivative, which is subsequently converted to an α-chloroketone. sci-hub.seresearchgate.net This methodology provides a reliable route to extend carbon chains and introduce valuable functionality simultaneously.
Homologation of Esters via Claisen Reactions
A significant application of chloroacetate chemistry is the homologation of esters, which involves lengthening the carbon chain of an ester by one methylene (B1212753) unit. The chloroacetate Claisen reaction is a powerful tool for this transformation. nih.govresearchgate.net In this process, a functionalized ester is treated with the dianion of a chloroacetic acid derivative. sci-hub.se This reaction, particularly when conducted in a continuous flow setup, allows for the efficient and selective chloromethylenation of esters under mild conditions. nih.govresearchgate.net The resulting α-chloroketone product is a versatile intermediate that can be used in subsequent synthetic steps. sci-hub.se
Table of Research Findings on Chloroacetate Claisen Reactions
| Parameter | Finding | Reference |
|---|---|---|
| Reaction Type | Claisen Homologation | sci-hub.seresearchgate.net |
| Key Reagents | Chloroacetic acid, LiHMDS, Ester | researchgate.net |
| Conditions | Continuous flow, -10 °C, < 1 min | nih.govresearchgate.net |
| Key Product | α-chloroketones | sci-hub.se |
| Advantage | Mild and scalable conditions, high chemoselectivity | sci-hub.seresearchgate.net |
Functionalization of Polymeric Materials
The functionalization of existing polymers is a critical strategy for developing new materials with advanced properties. The chloromethyl group is a highly effective functional handle for such modifications. researchgate.netnagase.eu By introducing chloromethyl groups onto a polymer surface or backbone, the material can be prepared for subsequent reactions, such as grafting other polymer chains or attaching specific molecules. researchgate.netnih.gov For instance, the chloromethylation of polyimide films creates effective macroinitiators for surface-initiated atom transfer radical polymerization (ATRP). researchgate.net Similarly, chloromethyl styrene (B11656) is a difunctional monomer used to synthesize functional polymers. nagase.eu this compound can be employed to introduce the chloroacetoxymethyl group onto polymers containing nucleophilic sites (e.g., hydroxyl or amine groups), thereby imparting new reactivity to the material for applications in coatings, adhesives, or biomaterials. mdpi.comnih.gov
Model Compound for Reaction Mechanism Studies
This compound, while not extensively documented in kinetic studies itself, belongs to a class of chlorinated esters that are frequently used as model compounds for investigating reaction mechanisms. Closely related compounds like methyl chloroacetate and methyl dichloroacetate (B87207) have been the subject of gas-phase kinetic studies to understand atmospheric degradation pathways rsc.orgrsc.org.
These studies often involve reactions with chlorine atoms (Cl) or hydroxyl radicals (OH) to determine reaction rate coefficients and identify degradation products rsc.org. The primary mechanism investigated for such compounds is H-atom abstraction from the alkyl groups rsc.org.
For example, the rate coefficient for the reaction of methyl dichloroacetate with Cl atoms has been determined, and its atmospheric lifetime has been estimated rsc.org. The study of such reactions provides insight into atmospheric chemistry, including contributions to acid rain and global warming potential rsc.orgrsc.org.
The structure of this compound, featuring two different types of C-Cl bonds and multiple potential sites for hydrogen abstraction, would make it an excellent candidate for advanced reaction mechanism studies. Researchers could investigate the relative reactivity of the chloroacetyl and chloromethyl groups, explore competitive reaction pathways (e.g., nucleophilic substitution vs. radical abstraction), and determine the influence of one functional group on the reactivity of the other.
| Compound | Reactant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Study Focus |
| Methyl dichloroacetate | Cl atoms | (3.31 ± 0.88) × 10⁻¹³ | Gas-phase kinetics, H-atom abstraction |
| Methyl chloroacetate | Cl atoms | 8.5 × 10⁻¹³ | Atmospheric degradation |
Table 2: Kinetic Data for Compounds Related to this compound. rsc.org
Advanced Characterization Techniques and Spectroscopic Analysis for Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the molecular structure of chloromethyl 2-chloroacetate by providing detailed information about the chemical environment of its hydrogen and carbon atoms.
¹H-NMR Applications
The ¹H-NMR (Proton NMR) spectrum of this compound is predicted to exhibit two distinct signals, corresponding to the two different types of protons in the molecule: the methylene (B1212753) protons of the chloromethyl group (-OCH₂Cl) and the methylene protons of the chloroacetyl group (-C(O)CH₂Cl).
Due to the electronegativity of the adjacent oxygen and chlorine atoms, the protons of the chloromethyl group (-OCH₂Cl) are expected to be significantly deshielded and thus appear at a higher chemical shift (further downfield). The protons of the chloroacetyl group (-C(O)CH₂Cl) are also deshielded by the adjacent carbonyl and chlorine groups, but to a slightly lesser extent.
Based on analogous structures, the expected chemical shifts are as follows:
| Proton Type | Predicted Chemical Shift (ppm) |
| -OCH₂Cl | ~5.7 ppm |
| -C(O)CH₂Cl | ~4.2 ppm |
The integration of these signals would confirm a 1:1 ratio of the two types of methylene groups, consistent with the molecular structure.
¹³C-NMR Applications
The ¹³C-NMR (Carbon-13 NMR) spectrum provides further structural confirmation by identifying the distinct carbon environments within the this compound molecule. Three unique carbon signals are anticipated: one for the carbonyl carbon, one for the methylene carbon of the chloroacetyl group, and one for the methylene carbon of the chloromethyl group.
The carbonyl carbon is the most deshielded due to the double bond to one oxygen and a single bond to another, causing it to appear at the highest chemical shift. The chemical shifts of the two methylene carbons are influenced by the electronegativity of the attached chlorine and oxygen atoms.
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (-C=O) | ~167 ppm |
| Chloromethyl (-OCH₂Cl) | ~68 ppm |
| Chloroacetyl (-CH₂Cl) | ~40 ppm |
Fourier Transform Infrared (FTIR) Spectroscopy for Monitoring Reactions and Products
FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring the progress of reactions involving this compound. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its molecular bonds.
A prominent and sharp absorption band is expected in the region of 1750-1780 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of C-Cl bonds will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, C-O stretching vibrations of the ester group will be observable in the 1000-1300 cm⁻¹ range. The C-H stretching vibrations of the methylene groups are expected to appear around 2900-3000 cm⁻¹.
By monitoring the appearance or disappearance of these characteristic peaks, one can follow the conversion of reactants to this compound or its subsequent reactions. For instance, in a synthesis reaction, the appearance and growth of the strong carbonyl peak would indicate the formation of the ester product.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
GC-MS is a highly sensitive and specific technique used to separate and identify volatile compounds. In the context of this compound, GC provides a retention time that is characteristic of the compound under specific chromatographic conditions, while MS provides a mass spectrum that serves as a molecular fingerprint.
The mass spectrum of this compound obtained by electron ionization (EI) reveals a distinct fragmentation pattern. The molecular ion peak ([M]⁺) may be observed, but it is often of low abundance due to the compound's instability under EI conditions. The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments, with the M+2 and M+4 peaks appearing in specific ratios.
Key fragment ions observed in the mass spectrum of this compound include:
| m/z (mass-to-charge ratio) | Fragment |
| 111/113 | [ClCH₂COOCH₂]⁺ |
| 77/79 | [ClCH₂CO]⁺ |
| 49/51 | [CH₂Cl]⁺ |
The identification of these specific fragments and their isotopic patterns provides unambiguous confirmation of the presence and identity of this compound in a sample. nist.gov
Elemental Analysis for Degree of Substitution Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound (C₃H₄Cl₂O₂), the theoretical weight percentages of each element can be calculated based on its molecular formula and the atomic weights of its constituent elements.
This technique is particularly valuable for confirming the purity of a synthesized batch of the compound. By comparing the experimentally determined elemental composition with the theoretical values, one can assess the presence of impurities and confirm the correct stoichiometry of the molecule.
Theoretical Elemental Composition of this compound (C₃H₄Cl₂O₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon (C) | 12.011 | 3 | 36.033 | 25.21% |
| Hydrogen (H) | 1.008 | 4 | 4.032 | 2.82% |
| Chlorine (Cl) | 35.453 | 2 | 70.906 | 49.60% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 22.38% |
| Total | 142.969 | 100.00% |
Significant deviation from these theoretical percentages would indicate the presence of impurities or an incorrect molecular structure.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reactivity Predictions
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of organic molecules. researchgate.net Instead of solving the complex many-electron Schrödinger equation, DFT utilizes the electron density—a simpler, three-dimensional quantity—to calculate the energy and other properties of a system. mdpi.com Conceptual DFT, a subfield of DFT, defines a range of chemical concepts and reactivity descriptors that allow for the semi-quantitative study of how and where a molecule will react. mdpi.comuss.cl
For chloromethyl 2-chloroacetate, DFT calculations can be used to determine a variety of global and local reactivity indices. Global indices, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide a general overview of the molecule's stability and reactive nature. researchgate.net For instance, the HOMO-LUMO gap, related to chemical hardness, is a key indicator of kinetic stability. rsc.org
Local reactivity is pinpointed using descriptors like the Fukui function, f(r), or condensed-to-atom Parr functions (Pk+ and Pk-). mdpi.com These functions identify the specific atoms within the this compound molecule that are most susceptible to nucleophilic or electrophilic attack. By calculating the changes in electron density as electrons are notionally added or removed, these tools can predict that the carbonyl carbon is a primary electrophilic site, while the oxygen and chlorine atoms are potential nucleophilic centers. Molecular Electrostatic Potential (MEP) maps can also be generated to visually represent the charge distribution and identify regions prone to electrostatic interactions.
| DFT Reactivity Descriptor | Formula | Chemical Significance |
|---|---|---|
| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons; related to electronegativity. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures resistance to change in electron distribution; indicates stability. |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |
| Global Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Quantifies the ability of a molecule to donate electrons (referenced to tetracyanoethylene). |
| Fukui Function (f(r)) | f+(r) for nucleophilic attack f-(r) for electrophilic attack | Identifies the most reactive sites within a molecule. researchgate.net |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes covalent bonding in terms of molecular orbitals, which are spread across the entire molecule rather than being localized on individual atoms. openstax.org These MOs arise from the mathematical combination of atomic orbitals. youtube.comopenstax.org A key application of MO theory in understanding chemical reactivity is Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the energy and spatial distribution of its frontier orbitals dictate its reactive behavior.
The HOMO: This orbital is the highest in energy that contains electrons. Its energy level is related to the ionization potential and indicates the molecule's ability to act as an electron donor (a nucleophile). The regions of the molecule where the HOMO is most dense are the likely sites of electrophilic attack. For this compound, the HOMO is expected to have significant contributions from the lone pairs of the ester and ether oxygen atoms.
The LUMO: This is the lowest-energy orbital that is empty of electrons. Its energy is related to the electron affinity and signifies the molecule's capacity to act as an electron acceptor (an electrophile). The parts of the molecule where the LUMO is localized are the probable sites for nucleophilic attack. The LUMO of this compound is anticipated to be centered on the carbonyl group (C=O) and the C-Cl bonds, indicating these are the primary electrophilic centers.
The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org A small gap suggests the molecule is more reactive. Computational methods can precisely calculate this gap, offering a quantitative measure of the molecule's stability.
Ab initio molecular orbital calculations have been successfully used to determine the stable conformers and structural parameters of related molecules like methyl chloroacetate (B1199739), demonstrating the utility of this approach. oslomet.no
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. ibs.re.kr By mapping the potential energy surface (PES) for a given reaction, chemists can identify the structures of reactants, products, and any transient intermediates or transition states.
For a reaction involving this compound, such as hydrolysis or nucleophilic substitution, computational modeling can provide the following mechanistic insights:
Transition State Searching: Algorithms can locate the transition state (TS)—the highest energy point along the reaction coordinate—that connects reactants to products. The geometry of the TS reveals the specific arrangement of atoms during the bond-breaking and bond-forming processes.
Activation Energy Calculation: The energy difference between the reactants and the transition state defines the activation barrier or activation energy (Ea). This value is crucial for predicting the reaction rate; a lower barrier implies a faster reaction. Computational models can compare the activation energies of multiple competing pathways to determine which mechanism is kinetically favored.
Reaction Pathway Mapping: Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products. This ensures the identified TS is relevant to the reaction of interest.
For example, computational studies on the atmospheric degradation of related chloro-organics have been used to propose detailed reaction mechanisms, such as H-atom abstraction by radicals, and to calculate the reaction kinetics. copernicus.org
Quantum Chemical Calculations for Multiphase Processes
The reactivity and stability of this compound can be significantly influenced by its environment, such as being in a solvent or at the interface of an aerosol particle. Quantum chemical calculations can be extended to model these multiphase processes, providing a more realistic picture of chemical behavior under practical conditions.
Modeling reactions in solution is often achieved through:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach efficiently captures the bulk electrostatic effects of the solvent on the solute's geometry and energy, allowing for the calculation of reaction profiles in different media.
Explicit Solvation Models: In this more computationally intensive approach, a number of individual solvent molecules are included directly in the quantum chemical calculation. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in protic solvents.
These computational techniques are particularly vital in atmospheric chemistry. For instance, quantum chemical calculations have been used to estimate the reactive uptake coefficients of chlorinated volatile organic compounds onto aerosols and to demonstrate that heterogeneous and multiphase reactions can be significant formation pathways for atmospheric pollutants like chloroacetic acid. copernicus.org Such models are essential for understanding the environmental fate and impact of compounds like this compound.
Emerging Research Directions and Future Prospects
Development of Novel Catalytic Systems for Synthesis
The synthesis of chloromethyl 2-chloroacetate and related esters is a focal point for the development of advanced catalytic systems that offer higher efficiency and improved environmental profiles over traditional methods. Research is moving beyond conventional acid catalysts to explore sophisticated and reusable alternatives.
A significant area of development is the use of polyoxometalate-based ionic liquids (POM-ILs) as catalysts for esterification. For instance, functionalized sulfonic acid group-containing POM-ILs, such as [TEAPS]₅PW₁₀V₂O₄₀, have demonstrated high efficacy in the esterification of chloroacetic acid, a key precursor to this compound. These catalysts are notable for their high conversion rates (up to 98.75%) and excellent reusability, maintaining activity over at least five cycles. A key feature of these catalysts is their thermoregulated nature; they form a homogeneous phase with reactants at elevated reaction temperatures and precipitate out for easy separation upon cooling, simplifying product purification and catalyst recycling.
Another avenue of research involves leveraging highly efficient, low-loading catalysts for related transformations. For the synthesis of similar chloroalkyl ethers, zinc(II) salts have been identified as remarkably effective catalysts. organic-chemistry.org These catalysts can achieve near-quantitative yields with loadings as low as 0.01 mol% in just a few hours. organic-chemistry.org This approach's scalability and the ability to use the product solution directly in subsequent steps without isolating the potentially hazardous intermediate represent significant process advantages. organic-chemistry.org
Furthermore, catalytic methods are being developed for related chloromethylating agents. The synthesis of chloromethyl chlorosulfate (B8482658) (CMCS), for example, can be significantly accelerated by using trimethyl borate (B1201080) as a catalyst for the reaction between sulfur trioxide and dichloromethane. rsc.org While this reaction is slow on its own, the catalyst makes the process rapid. rsc.org Mechanistic studies suggest the catalyst activates zwitterionic complexes, facilitating the key bond-forming steps. rsc.org Such catalytic systems provide a foundation for developing more selective and efficient routes to this compound itself.
Exploration of New Synthetic Applications and Derivatives
The dual reactivity of this compound, stemming from its chloromethyl group and chloroacetate (B1199739) moiety, makes it a versatile building block in organic synthesis. Research is focused on leveraging this reactivity to create novel derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For example, derivatives of the related 2-chloromethyl-1H-benzimidazole are synthesized by reacting it with various amines and other nucleophiles to produce compounds with significant antifungal activity. researchgate.net This highlights the potential for using this compound to build libraries of bioactive compounds. The synthesis of chloromethyl ketone derivatives of fatty acids has also been reported, with these compounds showing inhibitory activity against key enzymes in cholesterol and fatty acid biosynthesis. nih.gov
The chloroacetate portion of the molecule also participates in important chemical transformations. For instance, chloroacetamide derivatives, synthesized from related chloroacetyl chlorides, are recognized for their broad spectrum of biological activities, including herbicidal and insecticidal properties. researchgate.net
The following table summarizes the potential applications based on the reactivity of the functional groups found in or related to this compound.
Table 1: Potential Synthetic Applications and Derivatives
| Reactive Group | Reaction Type | Potential Derivatives | Application Area | Reference |
|---|---|---|---|---|
| Chloromethyl | Nucleophilic Substitution | Ethers, Amines, Thioethers | Pharmaceuticals, Agrochemicals | researchgate.net, nbinno.com |
| Chloromethyl | Friedel-Crafts Alkylation | Arylmethyl compounds | Organic Intermediates | dur.ac.uk |
| Chloroacetate | Ammonolysis/Aminolysis | Chloroacetamides | Herbicides, Pharmaceuticals | orgsyn.org, researchgate.net |
| Ester | Hydrolysis/Transesterification | Chloroacetic acid, Other esters | Polymer Chemistry, Intermediates | biosynth.com |
This versatility allows for the construction of complex molecules, such as antifungal agents like Tioconazole, which is synthesized using the related intermediate 2-chloro-3-(chloromethyl)thiophene. nbinno.com The exploration of new reactions with diverse nucleophiles and electrophiles continues to be a promising direction for discovering novel and valuable molecules derived from this compound.
Integration with Flow Chemistry for Enhanced Efficiency
Flow chemistry, or continuous-flow synthesis, is an emerging technology that offers substantial advantages over traditional batch processing, particularly for reactions involving hazardous reagents or intermediates. cinz.nz The integration of flow chemistry into the synthesis and application of this compound is a promising future direction for enhancing process safety, efficiency, and scalability. rsc.orgnih.gov
Esterification reactions, central to the synthesis of this compound, have been successfully adapted to continuous-flow reactors. lpp-group.comresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher conversions and yields in shorter reaction times compared to batch methods. mdpi.comstolichem.com For example, continuous-flow systems using mineral acid catalysis have demonstrated high ester conversions with significantly reduced reaction times. lpp-group.com The superior heat and mass transfer in flow reactors mitigates the formation of hotspots and byproducts, which is crucial when handling reactive compounds. mit.edu
Key benefits of applying flow chemistry include:
Enhanced Safety: Small reactor volumes minimize the amount of hazardous material present at any given time, significantly reducing the risks associated with exothermic reactions or toxic compounds. vapourtec.com
Improved Efficiency: Precise control and rapid mixing can accelerate reaction rates and improve selectivity, leading to higher product purity and yield. mit.edu
Scalability: Scaling up production in a flow system involves running the reactor for longer periods or using parallel reactors, avoiding the complex and often unpredictable challenges of scaling up batch reactors. asianpubs.org
Automation and Monitoring: Flow systems can be readily integrated with real-time monitoring techniques (e.g., IR, UV-Vis, MS), allowing for rapid optimization and quality control, which aligns with the principles of green chemistry. cinz.nz
Research into the continuous synthesis of pyridine (B92270) derivatives using a 2-chloro-5-(chloromethyl)pyridine (B46043) starting material in a flow reactor highlights the potential for this technology to efficiently produce complex heterocyclic compounds with high selectivity and in short residence times. asianpubs.org Adopting similar flow-based approaches for the synthesis and subsequent reactions of this compound could lead to more sustainable and economically viable manufacturing processes. rsc.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools for predicting molecular properties, reaction outcomes, and potential biological activity, thereby accelerating chemical research and development. researchgate.net For a compound like this compound, these advanced modeling techniques offer powerful predictive capabilities.
Computational methods are used to calculate intrinsic molecular properties that govern reactivity and physical behavior. As shown in the table below, properties such as the enthalpy of formation and the octanol/water partition coefficient for this compound have been estimated using computational models like the Joback and Crippen methods. These parameters are crucial for process design and environmental impact assessment.
Table 2: Computationally Predicted Properties of this compound
| Property | Value | Unit | Calculation Method |
|---|---|---|---|
| Standard Gibbs free energy of formation (ΔfG°) | -283.40 | kJ/mol | Joback |
| Enthalpy of formation at standard conditions (ΔfH°gas) | -381.53 | kJ/mol | Joback |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 40.20 | kJ/mol | Joback |
| Log10 of Water solubility (log10WS) | -0.74 | Crippen | |
| Octanol/Water partition coefficient (logPoct/wat) | 0.965 | Crippen | |
| McGowan's characteristic volume (McVol) | 85.050 | ml/mol | McGowan |
Data sourced from Cheméo.
Beyond static properties, computational modeling is used to investigate reaction mechanisms and predict reactivity. Density Functional Theory (DFT) is a powerful tool for simulating reaction pathways, identifying transition states, and calculating energy barriers. researchgate.net For instance, DFT calculations can elucidate the electronic structure, helping to understand why certain sites on the molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net
The future of predictive chemistry lies in the integration of machine learning with computational and experimental data. researchgate.net Large Language Models (LLMs) and Graph Neural Networks (GNNs) are being developed to predict molecular properties with greater accuracy and speed than traditional methods. [These models can learn from vast datasets of chemical information to identify complex structure-activity relationships, potentially predicting the utility of new this compound derivatives before they are ever synthesized in a lab.
Sustainable and Environmentally Benign Synthesis Approaches
In line with the principles of green chemistry, a major research thrust is the development of sustainable and environmentally friendly methods for synthesizing this compound. cinz.nz This involves minimizing waste, reducing energy consumption, and using less hazardous and more recyclable materials. vapourtec.com
Key strategies for sustainable synthesis include:
Catalyst Innovation: The shift from stoichiometric reagents to catalytic systems is fundamental. The use of reusable solid acid catalysts, such as sulfonated polystyrene resins, offers a green alternative to corrosive mineral acids for esterification and hydrolysis reactions. nih.gov These catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste.
Process Intensification: Flow chemistry is a prime example of process intensification. nih.gov By using continuous-flow reactors, chemists can achieve better thermal management, reduce solvent usage, and improve reaction efficiency, all of which contribute to a greener process. mit.edu The ability to perform multi-step syntheses in a continuous sequence without isolating intermediates further minimizes waste and potential exposure to hazardous substances. nih.gov
Renewable Feedstocks: While not yet prevalent for this specific compound, a long-term goal in green chemistry is to replace petroleum-derived starting materials with those from renewable biomass sources.
The following table compares traditional approaches with more sustainable alternatives for processes related to the synthesis of this compound.
Table 3: Comparison of Synthesis Approaches
| Aspect | Traditional Approach | Sustainable Approach | Reference |
|---|---|---|---|
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Reusable solid acids, thermoregulated ionic liquids | nih.gov |
| Process | Batch reactors | Continuous-flow reactors | rsc.org, nih.gov |
| Safety | Handling of bulk hazardous intermediates | In-situ generation, integrated quench/workup | organic-chemistry.org |
| Efficiency | Moderate yields, energy-intensive | High yields, improved energy efficiency | mit.edu |
These emerging strategies demonstrate a clear trajectory toward making the synthesis and use of this compound more sustainable and aligned with modern environmental standards.
Mechanistic Clarity for Undetermined Reaction Pathways
While this compound is a well-established reagent, the precise mechanisms of some of its formation and reaction pathways remain subjects of investigation. Gaining mechanistic clarity is crucial for optimizing reaction conditions, controlling selectivity, and preventing the formation of undesired by-products.
For example, one method for preparing this compound involves the electrolysis of an acidic solution of chloromethyl acetate (B1210297). biosynth.com However, the exact mechanism of this electrochemical reaction is described as "still unclear," though it is speculated to proceed through an acyl chloride intermediate. biosynth.com Elucidating this pathway could lead to significant improvements in reaction efficiency and yield.
In other reactions, the mechanism is better understood but still complex. The nucleophilic acyl substitution reactions of the ester group are believed to proceed through tetrahedral intermediates, with the rate-determining step being the initial nucleophilic attack on the carbonyl carbon. The high electrophilicity of this carbon is enhanced by the electron-withdrawing effects of the two chlorine atoms in the molecule.
Modern research employs a combination of kinetic studies and advanced computational methods to unravel these mechanistic details. For instance, in the catalyzed synthesis of the related chloromethyl chlorosulfate, a proposed mechanism involves the formation of equilibrating zwitterionic molecular complexes between the reactants. rsc.orgresearchgate.net The catalyst is thought to activate these complexes toward nucleophilic attack. rsc.orgresearchgate.net Such detailed mechanistic proposals, often supported by spectroscopic monitoring and computational modeling (e.g., DFT), provide a deeper understanding of the factors controlling the reaction. researchgate.net Uncovering the nuances of currently undetermined or poorly understood reaction pathways for this compound will enable chemists to harness its reactivity with greater precision and control.
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for Chloromethyl 2-chloroacetate, and what critical parameters influence yield and purity?
- Methodological Answer : Synthesis typically involves esterification of 2-chloroacetic acid with chloromethanol under acid catalysis (e.g., sulfuric acid). Key parameters include maintaining low temperatures (0–5°C) to suppress side reactions like hydrolysis, precise stoichiometric ratios, and anhydrous conditions. Post-reaction purification via fractional distillation under reduced pressure ensures high purity. Similar esterification methods for chloroacetate derivatives highlight the importance of controlling reaction kinetics and avoiding moisture .
Q. What safety protocols are essential when handling this compound, particularly regarding its corrosive and potentially toxic nature?
- Methodological Answer : Essential protocols include:
- Use of PPE (nitrile gloves, chemical goggles, lab coats) and working in a fume hood to prevent inhalation.
- Immediate access to emergency showers/eye wash stations. For skin contact, wash with soap and water for 15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .
- Storage in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources or reactive metals to prevent decomposition or corrosion .
Advanced Research Questions
Q. How do pH and temperature variations affect the enzymatic degradation kinetics of this compound by hydrolytic dehalogenases, and what implications does this have for bioremediation strategies?
- Methodological Answer : Studies on 2-chloroacetate dehalogenases (e.g., Rsc1362, PA0810) reveal pH optima between 7.5–8.5 and temperature ranges of 30–40°C for maximal activity . Deviations reduce catalytic efficiency, impacting degradation rates. For bioremediation, these data necessitate pH buffering (e.g., using phosphate buffers) and thermal regulation in contaminated environments. Kinetic assays (e.g., monitoring chloride release via ion chromatography) can validate enzyme performance under field conditions.
Q. In substitution reactions, how does the reactivity of the chloromethyl group in this compound compare to other chloro-substituted esters, and what mechanistic considerations are paramount?
- Methodological Answer : The chloromethyl group exhibits higher electrophilicity than chloro groups at other positions due to reduced steric hindrance and inductive effects. Nucleophilic substitution (e.g., with amines or thiols) proceeds faster but may compete with elimination under basic conditions. Mechanistic studies using Hammett analysis or kinetic isotope effects (KIEs) can quantify substituent effects. For example, ethyl 2-chloroacetate in alkylation reactions shows unexpected product formation due to competing pathways, necessitating careful optimization of reaction conditions (e.g., solvent polarity, base strength) .
Q. What advanced spectroscopic and chromatographic techniques are recommended for characterizing this compound and its reaction byproducts to ensure accurate structural elucidation?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns.
- Multidimensional NMR (¹H, ¹³C, HSQC, HMBC) resolves structural ambiguities, particularly for distinguishing between positional isomers (e.g., chloromethyl vs. chloroacetate groups) .
- Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts, while HPLC-MS is preferred for polar or thermally labile compounds.
Q. How can kinetic data for hydrolytic dehalogenases inform the design of degradation pathways for this compound in environmental remediation?
- Methodological Answer : Kinetic parameters (e.g., kcat, Km) from purified dehalogenases (e.g., Rsc1362) guide enzyme dosing and substrate loading in bioreactors. For instance, PA0810 shows a Km of 1.2 mM for 2-chloroacetate, suggesting substrate concentrations should remain below inhibitory thresholds. Carbon isotope fractionation studies (δ¹³C) during degradation can track pathway efficiency and validate enzymatic activity in complex matrices .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported reaction outcomes involving this compound (e.g., unexpected byproducts during alkylation)?
- Methodological Answer : Contradictions often arise from competing reaction pathways (e.g., elimination vs. substitution). Systematic screening of reaction conditions (solvent, temperature, catalyst) using design-of-experiment (DoE) protocols can identify optimal parameters. For example, ethyl 2-chloroacetate in alkylation reactions with Schiff bases may form triazolothiadiazine derivatives instead of expected products, necessitating mechanistic probes like isotopic labeling or in situ IR spectroscopy to track intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
